

Physical and chemical properties of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

Cat. No.: B092257

[Get Quote](#)

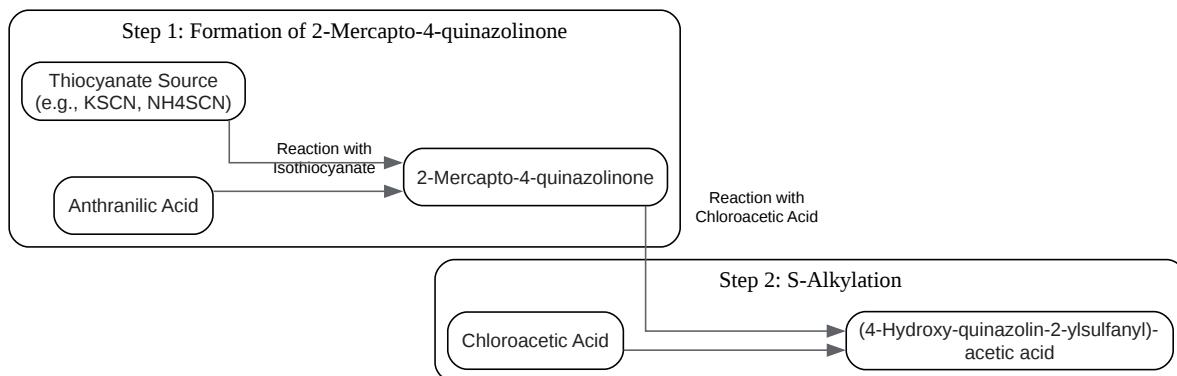
An In-depth Technical Guide on (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid**, a molecule of interest in medicinal chemistry and drug discovery. This document summarizes its known characteristics, provides context through related compounds, and outlines general synthetic approaches.

Core Molecular Identifiers and Properties

(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, also known by its synonym 2-(4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid, is a heterocyclic compound featuring a quinazolinone core. The fundamental identifiers and physicochemical properties are summarized below.


Property	Value	Source
CAS Number	16431-29-1	[1]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₃ S	[1]
Molecular Weight	236.25 g/mol	[1]
IUPAC Name	2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid	N/A
Synonyms	(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, 2-(4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid	[2]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
logP	Data not available	

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid** is not readily available in the surveyed literature. However, the synthesis of structurally related 2-(4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid derivatives typically follows a common pathway. This general methodology can be adapted for the synthesis of the title compound.

A plausible synthetic route involves a two-step process, beginning with the formation of a 2-mercaptop-quinazolin-4(3H)-one intermediate, followed by S-alkylation with an acetic acid derivative.

General Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid**.

Step 1: Synthesis of 2-Mercapto-4(3H)-quinazolinone

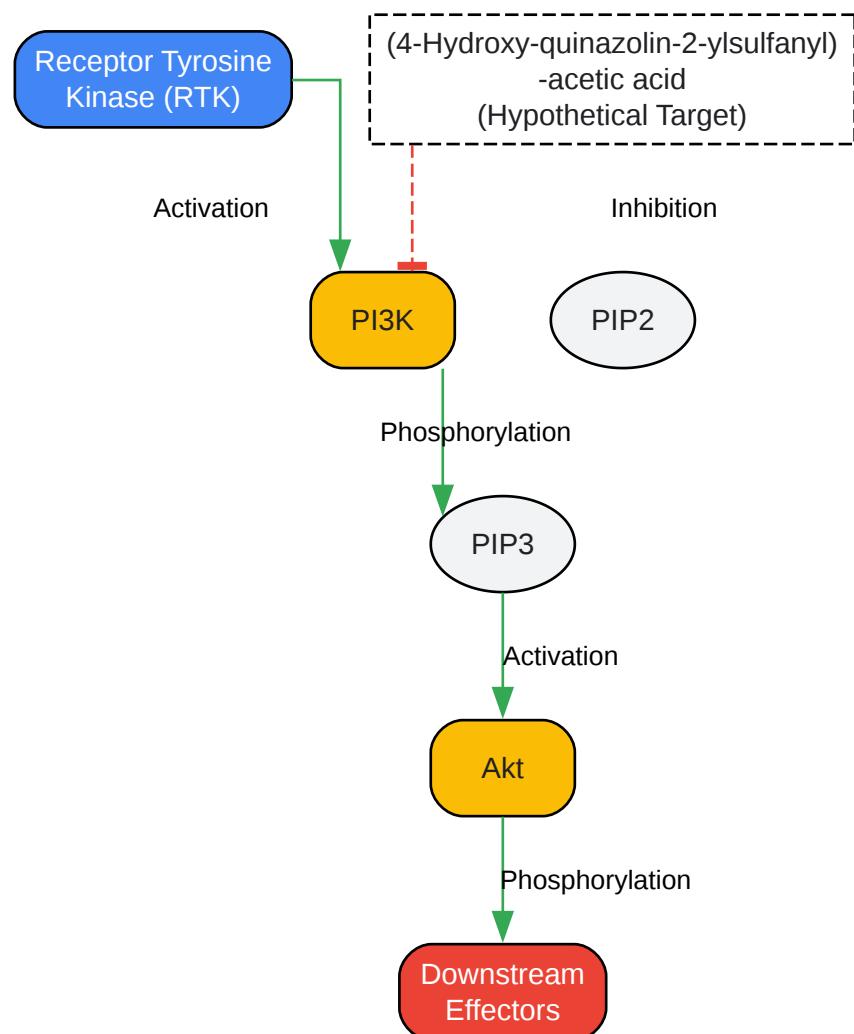
The initial step typically involves the cyclocondensation of anthranilic acid with a source of thiocyanate, such as potassium or ammonium thiocyanate, in the presence of a dehydrating agent like acetic anhydride or a strong acid catalyst. This reaction forms the 2-mercaptop-4(3H)-quinazolinone core.

Step 2: S-Alkylation with Chloroacetic Acid

The intermediate, 2-mercaptop-4(3H)-quinazolinone, is then subjected to an S-alkylation reaction. This is achieved by reacting the thiol group with chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or dimethylformamide. The base facilitates the formation of the thiolate anion, which then acts as a nucleophile to displace the chloride from chloroacetic acid, yielding the final product, **(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid**.

Biological Activity and Signaling Pathways

Specific biological activity data and associated signaling pathways for **(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid** have not been reported in the available literature. However, the quinazolinone scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.


Derivatives of quinazolinone have been reported to exhibit various therapeutic properties, including:

- Anticancer Activity: Some quinazolinone derivatives have shown efficacy against various cancer cell lines.^[3] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell signaling pathways, such as phosphatidylinositol 3-kinase (PI3K).^[3]
- Antimicrobial Properties: The quinazolinone core is found in compounds with activity against both Gram-positive and Gram-negative bacteria.^[3] The disruption of bacterial cell wall synthesis is a suggested mechanism of action.^[3]
- Enzyme Inhibition: Various quinazolinone derivatives have been identified as inhibitors of enzymes implicated in different disease processes.^[3]

Given the prevalence of biological activity within the quinazolinone class, it is plausible that **(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid** may also exhibit interesting pharmacological properties. Further investigation is warranted to explore its potential therapeutic applications.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by quinazolinone derivatives is the PI3K/Akt pathway, which is crucial for cell growth and survival and is often dysregulated in cancer.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the PI3K signaling pathway.

Conclusion

(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is a molecule with a well-defined chemical structure. While specific experimental data on its physical properties and biological activity are currently limited, its structural relationship to a broad class of pharmacologically active quinazolinones suggests that it is a compound of interest for further investigation in drug discovery and development. The general synthetic strategies outlined provide a foundation for its preparation and subsequent biological evaluation. Future research should focus on determining its key physicochemical parameters, developing a specific and optimized synthesis protocol, and screening for a range of biological activities to elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [guidechem.com]
- 3. 2-((6,8-Dichloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid | 886500-42-1 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092257#physical-and-chemical-properties-of-4-hydroxy-quinazolin-2-ylsulfanyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com